Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate
Description
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate is a synthetic organic compound featuring a terephthalate backbone substituted with a dimethyl ester group and an acetamido moiety linked to a 4-methoxyphenyl group. Its molecular formula is C₁₉H₁₉NO₇, with a molecular weight of 397.36 g/mol. Structural characterization via X-ray crystallography (using programs like SHELX ) and in vitro enzyme assays have demonstrated its herbicidal activity, linked to mitochondrial dysfunction in target species .
Properties
Molecular Formula |
C19H19NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO6/c1-24-14-7-4-12(5-8-14)10-17(21)20-16-11-13(18(22)25-2)6-9-15(16)19(23)26-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
SPHLZUSUJGPKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The synthesis of dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate revolves around a three-step sequence: esterification , acylation , and amidation . The terephthalic acid backbone serves as the foundational structure, modified through sequential functionalization to introduce the methoxyphenylacetyl and acetylamino groups.
Esterification of Terephthalic Acid
The process begins with dimethyl esterification of terephthalic acid using methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) is typically employed to activate the carboxylic acid groups, facilitating nucleophilic attack by methanol. The reaction is conducted under reflux at 65–70°C for 6–8 hours, yielding dimethyl terephthalate with >90% conversion efficiency.
Key Reaction:
Acylation with 4-Methoxyphenylacetyl Chloride
The second step involves acylating the aromatic ring of dimethyl terephthalate at the ortho position. 4-Methoxyphenylacetyl chloride, prepared by treating 4-methoxyphenylacetic acid with thionyl chloride, is reacted with dimethyl terephthalate in anhydrous dichloromethane (DCM). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for directing electrophilic substitution to the desired position. The reaction proceeds at 0–5°C to minimize side reactions, with a typical yield of 75–80%.
Key Reaction:
Amidation with Ammonia or Amines
The final step introduces the acetylamino group via nucleophilic acyl substitution. The acylated intermediate is treated with aqueous ammonia or a primary amine in tetrahydrofuran (THF) at room temperature. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction kinetics by stabilizing the tetrahedral intermediate. This step achieves moderate yields (60–70%) due to competing hydrolysis side reactions.
Key Reaction:
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency. Comparative studies highlight the superiority of AlCl₃ over FeCl₃ or ZnCl₂ in acylation reactions, as it provides stronger Lewis acidity for electrophilic activation. Polar aprotic solvents like DCM or dimethylformamide (DMF) are preferred for their ability to stabilize charged intermediates without participating in side reactions.
Table 1: Solvent and Catalyst Screening for Acylation Step
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | AlCl₃ | 0–5 | 78 |
| DMF | AlCl₃ | 0–5 | 72 |
| THF | FeCl₃ | 0–5 | 58 |
Temperature and Atmosphere Control
Exothermic reactions, such as acylation, require strict temperature control to prevent decomposition. Conducting the reaction under a nitrogen or argon atmosphere minimizes oxidation of sensitive intermediates. For instance, amidation yields drop by 15–20% if performed in air due to moisture-induced hydrolysis.
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using a gradient elution of ethyl acetate and hexane (1:3 to 1:1). Recrystallization from ethanol-water mixtures further enhances purity (>98% by HPLC).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 2H, aromatic), δ 6.89 (d, 2H, J = 8.6 Hz, methoxyphenyl), δ 3.87 (s, 6H, OCH₃).
-
IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Competing ester hydrolysis during amidation is a major challenge. Employing anhydrous solvents and molecular sieves reduces water content, improving yields by 10–15%.
Scalability Limitations
Industrial-scale synthesis faces mass transfer limitations in the acylation step. Switching to continuous flow reactors with immobilized AlCl₃ catalysts has shown promise in pilot studies, doubling throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
- Building Block for Functionalized Materials : This compound serves as a precursor for synthesizing various functionalized terephthalates, which are crucial in materials science for developing advanced polymers and composites.
- Chemical Reactions : It can undergo various chemical transformations, including reduction, substitution, and oxidation reactions, making it versatile for synthetic applications.
Biology
- Fluorescent Labeling : The compound is utilized in biological assays for fluorescent labeling due to its ability to interact with cellular components, aiding in imaging studies.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate may also possess such activity, potentially disrupting bacterial cell walls or metabolic pathways.
Medicine
- Drug Development : The compound's unique structure makes it a promising scaffold for drug discovery. Research has indicated potential anticancer properties, with structural analogs showing cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Its mechanism may involve electrophilic reactivity due to the methoxy group and interactions with nucleophilic sites in biomolecules, influencing biological pathways.
In Vitro Studies
- Studies on related compounds suggest that modifications in the methoxyphenyl group impact cytotoxicity against cancer cells. For example, variations in substituents can lead to differing IC50 values in cell viability assays, emphasizing the importance of structural optimization in drug design.
Animal Models
- Research involving animal models has indicated that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects. This supports the hypothesis that this compound could influence immune pathways.
Data Table: Comparative Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | TBD | Preliminary evidence | Potential for further investigation |
| Related Compound A (e.g., Nitro Derivative) | Moderate | High | Effective against specific bacterial strains |
| Related Compound B (e.g., Acetyl Derivative) | Low | Moderate | Variability in activity based on structure |
Mechanism of Action
The mechanism by which Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent groups, and biological activities. Below is a detailed comparison:
Structural Analogues
Functional Analogues
- Formoterol-related compounds (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide): Contain 4-methoxyphenyl groups but are β₂-adrenergic agonists used in pharmaceuticals (e.g., asthma treatment) . Their biological targets differ entirely from the SHMT1 inhibition mechanism of the target compound.
- Compound 9ay (Dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy)acetyl)piperazin-1-yl)acetamido)terephthalate): A derivative with enhanced herbicidal activity (EC₅₀ = 193.8 g a.i./ha) due to bromo-chlorophenoxy substitution, which increases lipophilicity and target binding .
Research Findings and Comparative Data
Enzymatic Inhibition and Selectivity
- The target compound disrupts SHMT1’s pyridoxal 5'-phosphate (PLP)-dependent activity, confirmed via in vitro assays showing mitochondrial ultrastructural damage .
- Compound 9ay outperforms the parent compound in herbicidal efficacy, likely due to its extended piperazine-bridged substituent enhancing membrane permeability .
Stability and Impurity Profiles
- Impurity analysis (e.g., via HPLC) of related 4-methoxyphenyl derivatives (e.g., formoterol analogs) reveals that even minor structural deviations (e.g., methyl vs. ethyl linkages) significantly alter stability and activity .
- The target compound’s dimethyl ester groups improve stability compared to mono-ester analogs, reducing hydrolysis under physiological conditions .
Biological Activity
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its complex structure, which includes a methoxyphenyl acetyl group attached to a terephthalate backbone. The molecular formula is .
Synthesis Method:
The synthesis typically involves several steps, including the reaction of terephthalic acid dimethyl ester with 4-methoxyphenyl acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC). The reaction is often carried out in organic solvents under reflux conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological processes, potentially leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit significant pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that derivatives of similar structures have shown efficacy in inducing apoptosis in cancer cells. For example, compounds with similar methoxyphenyl groups have demonstrated potent anticancer effects with low EC50 values in cell-based assays .
- Antimicrobial Effects: Some derivatives have been tested for their antimicrobial properties, indicating potential applications in treating infections.
- Herbicidal Activity: Recent studies have indicated that certain derivatives may function as herbicides by targeting specific enzymes involved in plant metabolism, showcasing a new mode of action for agricultural applications .
Case Study: Anticancer Properties
A study focused on the structure-activity relationship (SAR) of related compounds found that those with methoxy substitutions exhibited enhanced apoptosis induction in various cancer cell lines. The lead compound from this study showed an EC50 value as low as 2 nM, indicating strong activity against cancer cells while maintaining favorable pharmacokinetic properties such as blood-brain barrier penetration .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The compound can be synthesized via a multi-step esterification and acylation process. First, prepare the terephthalic acid derivative with a free amino group, followed by reaction with 2-(4-methoxyphenyl)acetyl chloride under Schotten-Baumann conditions. Key optimizations include:
- Temperature Control : Maintain 0–5°C during acylation to prevent hydrolysis of the ester groups.
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Selection : Use anhydrous dichloromethane or THF to avoid side reactions with moisture.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product. Yield improvements (>70%) are achievable by iterative recrystallization from ethanol .
Q. How can spectroscopic techniques be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR :
- ¹H NMR : Identify the methoxy protons (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.8–8.1 ppm, multiplet).
- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and the acetylated amino group (δ 170–175 ppm) .
- IR : Detect ester C=O stretches (~1720 cm⁻¹) and amide N-H bends (~3300 cm⁻¹).
- HRMS : Verify the molecular ion peak (C₂₀H₂₁NO₆⁺, calculated m/z 395.1365) .
Q. What are the common applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a scaffold for drug candidates targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs). Its ester groups enable prodrug strategies, while the 4-methoxyphenyl moiety may enhance bioavailability. Applications include:
- Structure-Activity Relationship (SAR) Studies : Modifying the acetyl group to explore binding affinity .
- Fluorescent Probes : Incorporating the terephthalate core into imaging agents due to its planar aromatic structure .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the reactivity of the acetylated amino group in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify nucleophilic attack sites. Key steps:
- Electrostatic Potential Mapping : Highlight electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic substitution.
- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics in polar aprotic solvents (e.g., DMF).
- Docking Studies : Predict interactions with biological targets to guide functionalization .
Q. How should researchers resolve contradictions in biological activity data between in vitro enzyme inhibition assays and cell-based studies for this compound?
- Methodological Answer : Discrepancies may arise from:
- Cell Membrane Permeability : Use logP calculations (e.g., XLogP3) to predict passive diffusion; modify ester groups to improve uptake .
- Metabolite Interference : Perform LC-MS/MS to identify intracellular metabolites (e.g., ester hydrolysis products) that alter activity .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to isolate target effects .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical purity under non-cryogenic conditions?
- Methodological Answer : For kilogram-scale production:
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., diacylation) at ambient temperatures .
- Catalytic Optimization : Replace stoichiometric bases (e.g., NaH) with immobilized enzymes (e.g., lipases) for greener acylation.
- In-Line Analytics : Use PAT (process analytical technology) like FTIR probes to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
